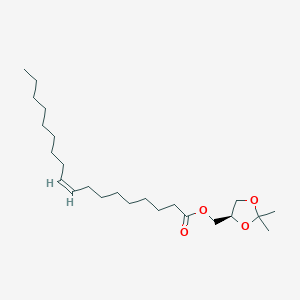
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate is an organic compound that belongs to the class of esters It is characterized by the presence of a dioxolane ring and an oleate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate typically involves the esterification of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol with oleic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and solvent-free conditions can also be employed to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oleic acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: A precursor in the synthesis of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate.
1,3-Dioxolane-4-methanol: Another compound with a similar dioxolane ring structure.
Oleic acid esters: Compounds with similar ester groups but different alcohol components.
Uniqueness
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl oleate is unique due to its combination of a dioxolane ring and an oleate ester group. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H44O4 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11-/t22-/m0/s1 |
InChI Key |
LEEQPXMGHNSQNP-GJCOWUBNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]1COC(O1)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


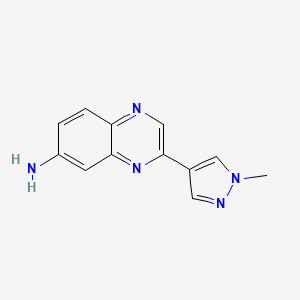
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B15280363.png)
![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)

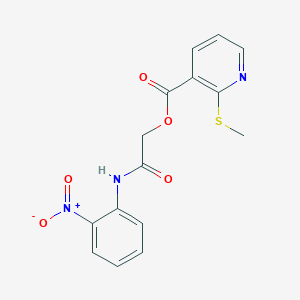
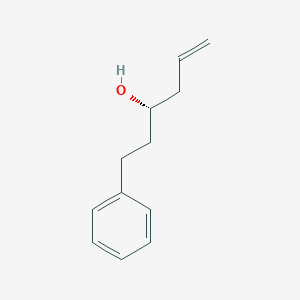
![3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15280403.png)
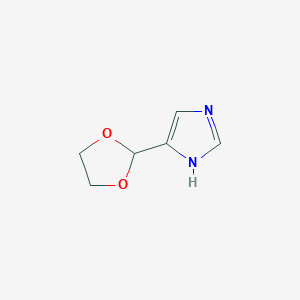
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)


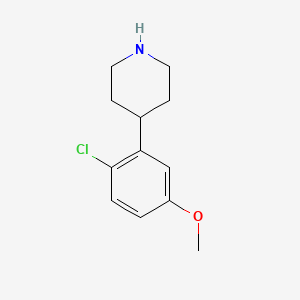
![6-(2-Furyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280439.png)
![1,3,5,7,9,11,13,15-Octadodecyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B15280447.png)
